molecular formula C21H30O4 B13804306 14alpha-Hydroxydeoxycorticosterone CAS No. 595-71-1

14alpha-Hydroxydeoxycorticosterone

Cat. No.: B13804306
CAS No.: 595-71-1
M. Wt: 346.5 g/mol
InChI Key: XKCAPZYNIKDWOX-VLWQACTDSA-N
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Chemical Reactions Analysis

Types of Reactions: 14alpha-Hydroxydeoxycorticosterone undergoes various chemical reactions, including hydroxylation, oxidation, and reduction. The hydroxylation at the C14 position is a critical reaction that defines its biological activity .

Common Reagents and Conditions: The hydroxylation reaction is typically catalyzed by cytochrome P450 enzymes under aerobic conditions. The use of microbial systems, such as Saccharomyces cerevisiae, provides a suitable environment for these reactions .

Major Products: The primary product of the hydroxylation reaction is this compound itself. Other products may include various hydroxylated derivatives depending on the substrate and reaction conditions .

Scientific Research Applications

14alpha-Hydroxydeoxycorticosterone has a wide range of applications in scientific research. In chemistry, it is used as a model compound to study steroid hydroxylation reactions. In biology and medicine, it is investigated for its anti-gonadotropic and carcinolytic properties . The compound’s unique structure and biological activities make it a valuable tool in drug discovery and development .

Mechanism of Action

The mechanism of action of 14alpha-Hydroxydeoxycorticosterone involves its interaction with specific molecular targets and pathways. The hydroxylation at the C14 position enhances its binding affinity to steroid receptors, leading to various downstream effects. These effects include modulation of gene expression and inhibition of specific enzymes involved in steroid metabolism .

Comparison with Similar Compounds

  • 11beta-Hydroxydeoxycorticosterone
  • 15alpha-Hydroxydeoxycorticosterone
  • 17alpha-Hydroxydeoxycorticosterone

Comparison: 14alpha-Hydroxydeoxycorticosterone is unique due to its specific hydroxylation at the C14 position, which imparts distinct biological activities compared to other hydroxylated steroids. For instance, 11beta-Hydroxydeoxycorticosterone primarily exhibits anti-inflammatory properties, while this compound has notable anti-gonadotropic and carcinolytic effects .

Properties

CAS No.

595-71-1

Molecular Formula

C21H30O4

Molecular Weight

346.5 g/mol

IUPAC Name

(8R,9S,10R,13R,14R,17S)-14-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H30O4/c1-19-8-5-14(23)11-13(19)3-4-16-15(19)6-9-20(2)17(18(24)12-22)7-10-21(16,20)25/h11,15-17,22,25H,3-10,12H2,1-2H3/t15-,16+,17+,19-,20+,21+/m0/s1

InChI Key

XKCAPZYNIKDWOX-VLWQACTDSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@]3(CC[C@@H]4C(=O)CO)O)C

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3(CCC4C(=O)CO)O)C

Origin of Product

United States

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